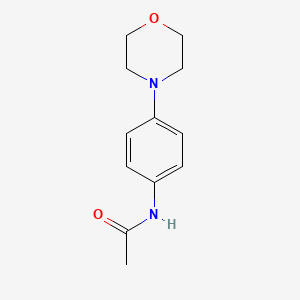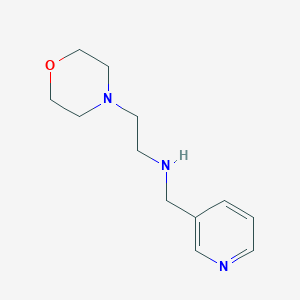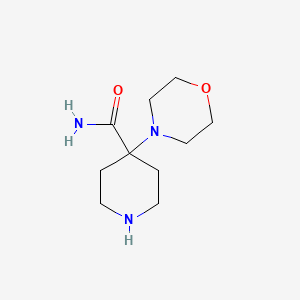
N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide
Overview
Description
The compound "N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide" is a derivative of N-aryl-3-oxobutanamides, which are known for their potential in synthesizing various heterocyclic compounds. These compounds have been the subject of several studies due to their interesting chemical properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related N-aryl-3-oxobutanamides typically involves multi-component reactions that can include various starting materials such as arylidenecyanothioacetamide, α-haloketones, and salicylaldehyde in the presence of catalysts or under reflux conditions in solvents like ethanol . For instance, N-1-Naphthyl-3-oxobutanamide reacts with arylidenecyanothioacetamide in ethanol/piperidine solution under reflux to yield pyridine derivatives . Similarly, N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides were synthesized from N-aryl-3-oxobutanamides using salicylaldehyde and urea with NaHSO4 as a catalyst .
Molecular Structure Analysis
The molecular and electronic structure of related compounds has been extensively studied using various spectroscopic methods and theoretical calculations. For example, the molecular geometry, vibrational frequencies, and chemical shift values of N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide were determined using Hartree–Fock and density functional methods . These studies provide insights into the electronic distribution and potential reactive sites of the molecules.
Chemical Reactions Analysis
N-aryl-3-oxobutanamides participate in a variety of chemical reactions, leading to the formation of diverse heterocyclic compounds. For instance, the reaction of N-1-Naphthyl-3-oxobutanamide with different reagents leads to the synthesis of nicotinamide, thieno[2,3-b]pyridine, and various bi- or tricyclic annulated pyridine derivatives . These reactions often involve cyclization, condensation, and rearrangement steps, highlighting the reactivity of the oxobutanamide moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-aryl-3-oxobutanamides and their derivatives are influenced by their molecular structure. Intermolecular hydrogen bonding is a significant feature in the solid state, as observed in N-aryl-2-chloro-3-oxobutanamides, which form hydrogen bonds between the anilide hydrogen and the anilide carbonyl oxygen of a neighboring molecule . However, these hydrogen bonds are disrupted in solution, indicating a dependency of these interactions on the state of the compound. The thermodynamic properties and molecular electrostatic potential of these compounds have also been analyzed, providing further understanding of their stability and reactivity .
Scientific Research Applications
Hydrazide–Hydrazones in Antimicrobial Research
Hydrazide–hydrazone derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antitubercular, antifungal, and antiprotozoal properties. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The review by Popiołek (2016) provides a comprehensive overview of the antimicrobial activity of hydrazide–hydrazone derivatives, highlighting their importance in the development of new antimicrobial agents. This research underscores the potential of hydrazine derivatives in addressing various microbial infections, making them valuable tools in medicinal chemistry and pharmaceutical research (Popiołek, 2016).
Advanced Oxidation Processes for Environmental Remediation
The article by Qutob et al. (2022) discusses the use of advanced oxidation processes (AOPs) for the degradation of acetaminophen, a common pharmaceutical compound, from aqueous media. This research is relevant because it illustrates the effectiveness of AOPs in breaking down complex organic molecules, potentially including hydrazine derivatives. The degradation pathways, by-products, and the application of computational methods to predict the most reactive sites on molecules demonstrate the utility of AOPs in environmental remediation and the safe disposal of pharmaceutical wastes (Qutob et al., 2022).
White Rot Fungi in Biotransformation of Endocrine-Disrupting Compounds
Huang et al. (2018) review the role of white rot fungi in the biotransformation of endocrine-disrupting compounds (EDCs), including polychlorinated biphenyls and nonylphenol. The study highlights the metabolic mechanisms and genetic basis behind the fungi's ability to transform EDCs, offering insights into biological methods for environmental cleanup. This research points to the potential of biotechnology in addressing pollution and suggests that similar mechanisms could be applied to the degradation of hydrazine derivatives, given their structural similarities and environmental persistence (Huang et al., 2018).
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-hydrazinyl-4-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-6-8(12)2-3-9(7)14-10(16)4-5-11(17)15-13/h2-3,6H,4-5,13H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEQGXDOAJCERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



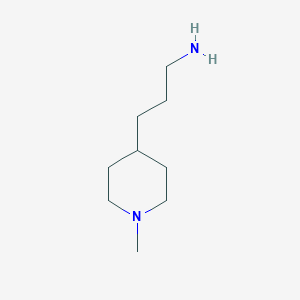
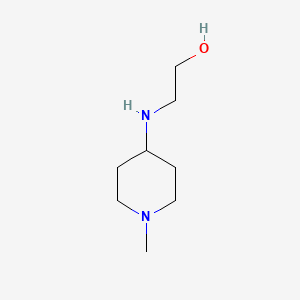


![2-[2-(Methylthio)phenoxy]ethylamine](/img/structure/B3023103.png)
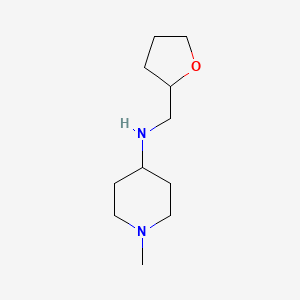
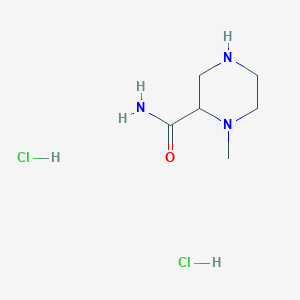
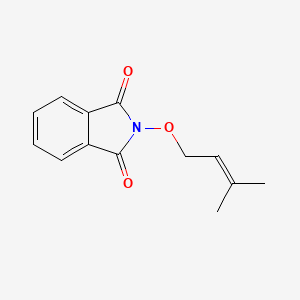
![4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3023109.png)


